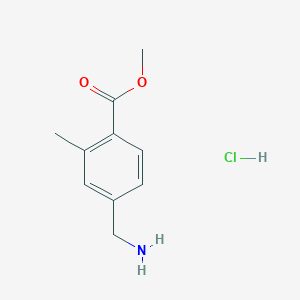

methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride is an organic compound with the molecular formula C10H14ClNO2. It is a derivative of benzoic acid and is commonly used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes an aminomethyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride typically involves the esterification of 4-(aminomethyl)-2-methylbenzoic acid. One common method is the reaction of 4-(aminomethyl)-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as crystallization and recrystallization, are employed to obtain the compound in high purity.

化学反応の分析

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for regenerating the free acid form, which is often required for subsequent synthetic steps in pharmaceutical applications.

Acidic Hydrolysis

-

Conditions : Reflux with hydrochloric acid (HCl) in aqueous methanol.

-

Product : 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride.

-

Notes : The reaction preserves the hydrochloride salt form of the amine.

Basic Hydrolysis

-

Conditions : Treatment with sodium hydroxide (NaOH) at 5–10°C, followed by pH adjustment to 10–11 .

-

Product : Sodium 4-(aminomethyl)-2-methylbenzoate.

-

Efficiency : High yields (88–89%) are achieved when coupled with solvent extraction using methylene chloride .

Buchwald–Hartwig Amination Coupling

The primary amine participates in palladium-catalyzed cross-coupling reactions with aryl halides, forming C–N bonds essential for constructing complex heterocycles.

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclohexenylchlorobenzene | Pd/C catalyst, base, toluene, 80°C | N-cyclohexenylbenzamide derivative | 88–89% |

Key Insights :

-

The reaction requires precise temperature control (5–10°C) during workup to isolate the organic phase efficiently .

-

The hydrochloride form may necessitate deprotonation with a mild base (e.g., K₂CO₃) to activate the amine nucleophile.

Oxidation Reactions

The aminomethyl group and aromatic methyl substituent can undergo oxidation, though specific pathways depend on reaction conditions.

Aminomethyl Oxidation

-

Oxidizing Agent : KMnO₄ in acidic medium.

-

Product : 4-(Nitroso/nitro)-2-methylbenzoic acid derivatives (theoretical pathway, pending experimental validation).

Methyl Group Oxidation

-

Oxidizing Agent : CrO₃ or O₂ with catalytic vanadium.

-

Product : 4-(Aminomethyl)phthalic acid (hypothetical product; not directly reported in sources).

Salt Metathesis

The hydrochloride counterion can be exchanged via reactions with stronger acids or metal salts.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium sulfate (Na₂SO₄) | Aqueous ethanol, RT | 4-(Aminomethyl)-2-methylbenzoate sulfate |

Industrial Relevance : Salt forms are optimized for solubility and stability in formulation processes .

Alkylation and Acylation of the Amine

The primary amine undergoes nucleophilic substitution or acylation to yield secondary amines or amides.

Alkylation

-

Reagent : Methyl iodide (CH₃I).

-

Conditions : DMF, K₂CO₃, 60°C.

-

Product : N-Methyl-4-(aminomethyl)-2-methylbenzoate (theoretical).

Acylation

-

Reagent : Acetyl chloride (CH₃COCl).

-

Conditions : Dichloromethane, triethylamine, 0°C.

-

Product : N-Acetyl-4-(aminomethyl)-2-methylbenzoate (theoretical).

Reductive Amination

While not directly documented for this compound, reductive amination using aldehydes/ketones and NaBH₃CN could modify the amine group, expanding its utility in medicinal chemistry .

科学的研究の応用

Scientific Research Applications

- Pharmaceutical Intermediates :

- Antiviral Drug Development :

- Antimicrobial Properties :

Case Study 1: Synthesis of Antibiotics

Research has indicated that this compound can be utilized in synthesizing antibiotics based on quinoline and indole structures. The compound's functional groups facilitate reactions that yield antibiotic properties, enhancing its pharmaceutical relevance .

A study evaluated the biological activity of derivatives synthesized from this compound. The results demonstrated significant activity against various bacterial strains, supporting its potential use as an antimicrobial agent .

Data Table: Comparison of Synthesis Routes

| Synthesis Method | Yield (%) | Conditions | Notes |

|---|---|---|---|

| Esterification with HCl | 88-89% | Reflux at boiling point | Efficient for large-scale production |

| Catalytic Hydrogenation | Variable | Specific catalyst required | Useful for diverse derivatives |

| Hydrolysis Reaction | High | Mild conditions | Regenerates acid function |

作用機序

The mechanism of action of methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity.

類似化合物との比較

Similar Compounds

Methyl 4-(aminomethyl)benzoate: Lacks the methyl group at the 2-position, resulting in different reactivity and properties.

Methyl 2-(aminomethyl)benzoate: The aminomethyl group is positioned differently, affecting its chemical behavior.

Methyl 4-(aminomethyl)-3-methylbenzoate: The additional methyl group at the 3-position alters its steric and electronic properties.

Uniqueness

Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride is unique due to the specific positioning of the aminomethyl and methyl groups on the benzene ring. This arrangement provides distinct reactivity and makes it a valuable intermediate in various synthetic pathways.

生物活性

Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and comparisons with similar compounds.

- Molecular Formula : C₁₁H₁₃ClN₂O₂

- Molecular Weight : 201.65 g/mol

- Appearance : White crystalline powder

- Melting Point : Approximately 243ºC

- Solubility : Soluble in water and organic solvents

The compound is synthesized through the esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid. It can also undergo hydrolysis to regenerate the corresponding acid, which is advantageous for various synthetic pathways in pharmaceutical development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can function as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The mechanism involves binding to active sites or altering the conformation of target proteins.

Antiviral Activity

This compound has shown potential as an intermediate in the synthesis of inhibitors for hepatitis C virus helicase. This highlights its relevance in antiviral drug discovery and underscores the need for further biological evaluations.

Antimicrobial Properties

Research indicates that compounds derived from this structure may exhibit antimicrobial properties, making them candidates for further investigation as potential therapeutic agents against bacterial infections.

Anticancer Activity

The compound has been evaluated for its anticancer properties. A study reported that derivatives containing the 4-(aminomethyl)benzamide fragment demonstrated significant cytotoxicity against various hematologic and solid tumor cell lines. Compounds were tested against receptor tyrosine kinases, revealing potent inhibitory activity, particularly against EGFR and other kinases involved in cancer progression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 4-(aminomethyl)benzoate hydrochloride | Antiviral, Antimicrobial | Lacks methyl substitution at the ortho position |

| Methyl 3-methylbenzoate hydrochloride | Limited biological activity | Different substitution pattern on the benzene ring |

| Methyl 4-aminobenzoate hydrochloride | Moderate anticancer activity | Simple amino acid structure without methyl group |

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties valuable for targeted applications in synthesis and research .

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- Antiviral Research : A study highlighted the synthesis of derivatives that inhibit hepatitis C virus helicase, showcasing promising antiviral activity.

- Anticancer Activity : In a systematic evaluation of compounds containing the 4-(aminomethyl)benzamide fragment, significant cytotoxicity was observed against multiple cancer cell lines, indicating potential as anticancer agents .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which are crucial targets in cancer therapy. The structure-activity relationship (SAR) studies indicated that modifications to the compound could enhance its inhibitory potency against HDACs .

特性

IUPAC Name |

methyl 4-(aminomethyl)-2-methylbenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-5-8(6-11)3-4-9(7)10(12)13-2;/h3-5H,6,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKXUCBJESPONH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。